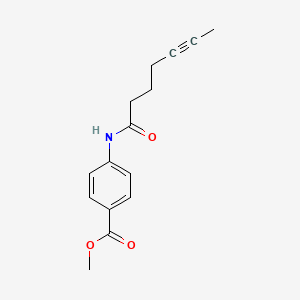
Methyl 4-(hept-5-ynoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hept-5-ynoylamino)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a hept-5-ynoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hept-5-ynoylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and hept-5-ynoic acid.
Amide Formation: The carboxylic acid group of hept-5-ynoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate reacts with 4-aminobenzoic acid to form the amide bond.
Esterification: The resulting 4-(hept-5-ynoylamino)benzoic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The compound can be reduced at the alkyne group to form the corresponding alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH₄) for selective reductions.
Substitution: HNO₃ and H₂SO₄ for nitration, bromine (Br₂) in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Carboxylic acids or diketones depending on the extent of oxidation.
Reduction: Alkenes or alkanes.
Substitution: Nitrobenzoates, bromobenzoates, etc.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand for metal-catalyzed reactions.
Biology:
Bioconjugation: The alkyne group can be used in click chemistry for bioconjugation applications.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(hept-5-ynoylamino)benzoate depends on its application. In bioconjugation, the alkyne group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Lacks the hept-5-ynoyl group, making it less versatile for click chemistry.
Methyl 4-(hex-5-ynoylamino)benzoate: Similar structure but with a shorter alkyne chain, potentially affecting its reactivity and applications.
Methyl 4-(oct-5-ynoylamino)benzoate: Longer alkyne chain, which may influence its physical properties and reactivity.
Uniqueness: Methyl 4-(hept-5-ynoylamino)benzoate is unique due to its optimal alkyne chain length, which balances reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and materials science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-(hept-5-ynoylamino)benzoate |
InChI |
InChI=1S/C15H17NO3/c1-3-4-5-6-7-14(17)16-13-10-8-12(9-11-13)15(18)19-2/h8-11H,5-7H2,1-2H3,(H,16,17) |
InChI Key |
MFLUTVNNFZXDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















